

Spectroscopic data for 5-isothiocyanato-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,1,3-Benzothiadiazol-5-yl isothiocyanate
Cat. No.:	B1272957

[Get Quote](#)

Technical Guide: 5-Isothiocyanato-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isothiocyanato-2,1,3-benzothiadiazole is a heterocyclic organic compound featuring a benzothiadiazole core functionalized with an isothiocyanate group.[1][2][3] The benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6] The isothiocyanate group is a reactive moiety known for its potential as a covalent inhibitor and its presence in various biologically active natural products. This technical guide provides a summary of the available spectroscopic data, a putative synthetic protocol, and conceptual workflows relevant to the characterization and potential application of this compound in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of 5-isothiocyanato-2,1,3-benzothiadiazole are summarized below.

Property	Value	Source
CAS Number	337508-62-0	[1] [2] [3]
Molecular Formula	C ₇ H ₃ N ₃ S ₂	[1] [2] [3]
Molecular Weight	193.25 g/mol	[2]
Appearance	Yellow powder	[2]
Purity	≥95%	[2]
IUPAC Name	5-isothiocyanato-2,1,3-benzothiadiazole	[1] [3]

Spectroscopic Data (Representative)

While experimentally obtained spectra for 5-isothiocyanato-2,1,3-benzothiadiazole are not readily available in the surveyed literature, the following tables present expected spectroscopic characteristics based on the analysis of its constituent functional groups: the 2,1,3-benzothiadiazole ring system and the isothiocyanate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring of the benzothiadiazole core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fused thiadiazole ring and the isothiocyanate group.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
8.0 - 8.2	d	~8-9	Aromatic Proton (ortho to isothiocyanate)
7.8 - 8.0	dd	~8-9, ~1-2	Aromatic Proton
7.6 - 7.8	d	~1-2	Aromatic Proton (para to isothiocyanate)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the seven carbon atoms. The isothiocyanate carbon typically appears in the 130-140 ppm range, though it can sometimes be broad. The carbons of the benzothiadiazole ring will have distinct chemical shifts.

Chemical Shift (δ) (ppm)	Assignment
150 - 155	C=N of thiadiazole ring
130 - 140	-N=C=S
120 - 150	Aromatic carbons

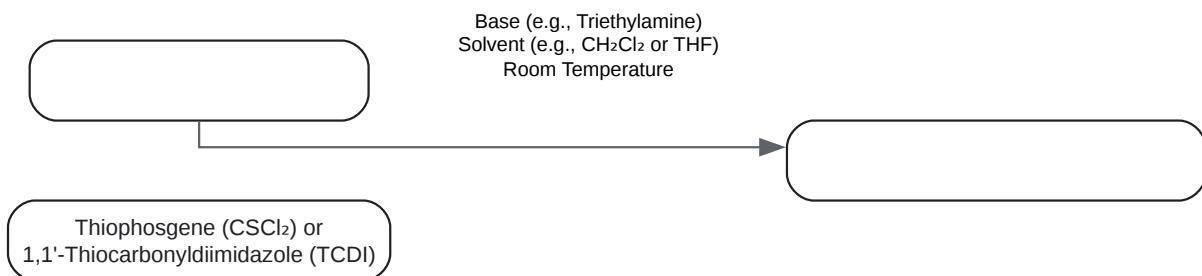
Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2000 - 2200	Strong, Broad	Asymmetric N=C=S stretch
1600 - 1450	Medium	Aromatic C=C stretching
~1350	Medium	Symmetric N=C=S stretch
900 - 650	Medium to Strong	C-H bending (aromatic)

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isothiocyanate group or cleavage of the benzothiadiazole ring.


m/z	Interpretation
193	[M] ⁺ (Molecular ion)
135	[M - NCS] ⁺

Experimental Protocols

Proposed Synthesis of 5-Isothiocyanato-2,1,3-benzothiadiazole

A plausible synthetic route to 5-isothiocyanato-2,1,3-benzothiadiazole involves the conversion of the corresponding primary amine, 5-amino-2,1,3-benzothiadiazole, to the isothiocyanate.

Reaction Scheme:

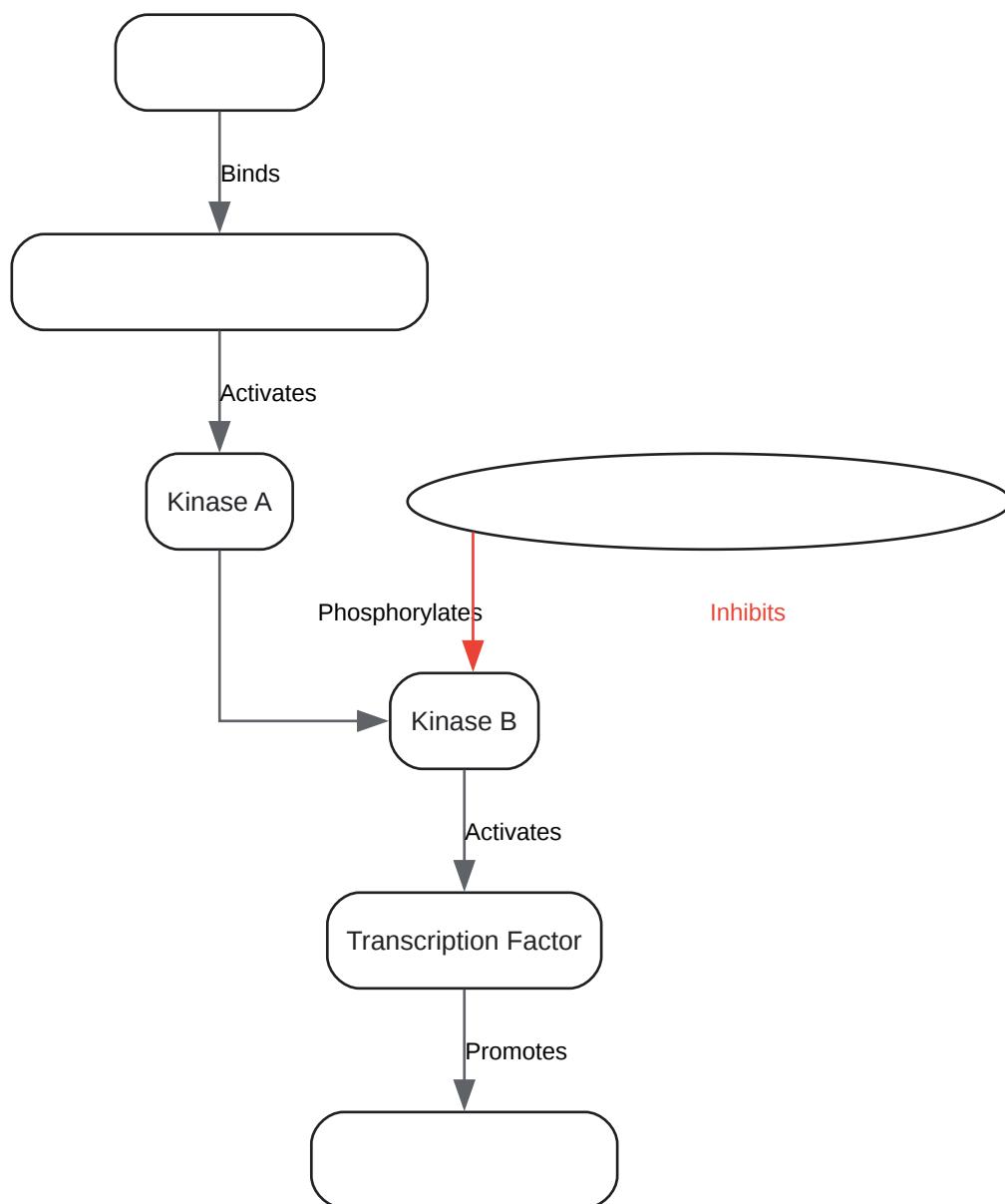
[Click to download full resolution via product page](#)

A plausible synthetic route to the target compound.

Materials:

- 5-Amino-2,1,3-benzothiadiazole
- Thiophosgene (CSCl_2) or 1,1'-Thiocarbonyldiimidazole (TCDI)
- Triethylamine (Et_3N) or another suitable organic base
- Dichloromethane (CH_2Cl_2) or Tetrahydrofuran (THF), anhydrous
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)


Procedure:


- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2,1,3-benzothiadiazole in anhydrous dichloromethane.

- Add a slight excess of triethylamine to the solution and stir.
- Cool the mixture in an ice bath.
- Slowly add a solution of either thiophosgene or 1,1'-thiocarbonyldiimidazole in dichloromethane to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute aqueous acid solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 5-isothiocyanato-2,1,3-benzothiadiazole.

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-ISOTHIOCYANATO-2,1,3-BENZOTHIADIAZOLE | CAS 337508-62-0 [matrix-fine-chemicals.com]
- 2. 5-Isothiocyanato-2,1,3-benzothiadiazole | CymitQuimica [cymitquimica.com]
- 3. 2,1,3-Benzothiadiazol-5-yl isothiocyanate | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for 5-isothiocyanato-2,1,3-benzothiadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272957#spectroscopic-data-for-5-isothiocyanato-2-1-3-benzothiadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com